,3-CDCA has various applications in scientific research, including:
1,3-Cyclohexanedicarboxylic acid is a bicyclic compound with the molecular formula and a molecular weight of 172.18 g/mol. It exists as a mixture of cis and trans isomers, with the cis form being more prevalent in natural sources. This compound features two carboxylic acid functional groups attached to a cyclohexane ring at the 1 and 3 positions, which significantly influences its chemical reactivity and biological activity. The compound appears as a white crystalline solid, with a melting point ranging from 163 to 167 °C .
Research indicates that 1,3-cyclohexanedicarboxylic acid exhibits various biological activities. It has shown potential as an anti-inflammatory agent and has been studied for its effects on lipid metabolism. Its derivatives have been explored for their ability to inhibit certain enzymes involved in metabolic pathways, suggesting possible applications in treating metabolic disorders .
Several methods exist for synthesizing 1,3-cyclohexanedicarboxylic acid:
1,3-Cyclohexanedicarboxylic acid finds applications in various fields:
Interaction studies have focused on how 1,3-cyclohexanedicarboxylic acid interacts with biological molecules. For instance:
1,3-Cyclohexanedicarboxylic acid shares structural similarities with other dicarboxylic acids but possesses unique properties due to its cyclohexane framework. Here are some similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1,2-Cyclohexanedicarboxylic Acid | Different positional isomers affecting reactivity | |
Adipic Acid | Linear structure; widely used in nylon production | |
Fumaric Acid | Unsaturated dicarboxylic acid; used as food additive | |
Maleic Acid | Cis isomer; used in polymer chemistry |
The unique bicyclic structure of 1,3-cyclohexanedicarboxylic acid allows for distinct chemical reactivity compared to its linear counterparts. Its ability to form stable cyclic anhydrides and participate in specific enzymatic reactions sets it apart from similar compounds. Additionally, its biological activity profile suggests potential applications not fully explored in other dicarboxylic acids .
1,3-Cyclohexanedicarboxylic acid is a versatile compound with the molecular formula C₈H₁₂O₄ and a molecular weight of 172.18 g/mol [6]. It exists as a mixture of cis and trans isomers, with the cis form featuring two carboxylic acid groups in an equatorial position on the cyclohexane ring [26] [29]. The catalytic hydrogenation of isophthalic acid represents one of the most efficient and widely employed synthetic routes for producing 1,3-cyclohexanedicarboxylic acid [7] [8].
Rhodium catalysts have demonstrated exceptional efficiency in the hydrogenation of isophthalic acid to 1,3-cyclohexanedicarboxylic acid [7]. A typical procedure involves suspending isophthalic acid in methanol, adding 5% rhodium-on-alumina catalyst along with acetic acid as a promoter, and subjecting the mixture to hydrogen pressure (50 psi) at room temperature [7]. This method yields 1,3-cyclohexanedicarboxylic acid as a white powder with yields exceeding 95% [7] [17].
The reaction mechanism involves the adsorption of isophthalic acid onto the rhodium catalyst surface, followed by sequential hydrogenation of the aromatic ring [17] [18]. The rhodium catalyst facilitates hydrogen transfer to the aromatic ring through a series of steps involving π-complex formation, oxidative addition of hydrogen, and reductive elimination [18]. The presence of acetic acid enhances the reaction rate by promoting hydrogen activation at the metal surface [2] [17].
Alternative catalysts such as platinum oxide in acetic acid have also proven effective for this transformation [7]. When platinum oxide is employed as a catalyst, the reaction proceeds under milder conditions (25°C, 50 psi hydrogen) and achieves complete reduction within 16 hours [7]. The platinum-catalyzed process offers the advantage of higher selectivity for the cis isomer compared to rhodium catalysts [2] [7].
Palladium-based catalysts (10% Pd/C) can also be utilized for this transformation, though they typically require higher temperatures (150°C) and pressures (3.5 MPa) [7]. The palladium-catalyzed process is particularly suitable for large-scale production, as demonstrated in industrial settings where conversion rates of 100% and yields of 99% have been reported [7] [8].
Ruthenium catalysts represent another viable option for the hydrogenation of isophthalic acid [7]. In a typical procedure, isophthalic acid is combined with water and a 5% ruthenium-carbon catalyst in an autoclave, then subjected to hydrogen pressure (2 MPa) at temperatures gradually increased from 100°C to 120°C [7]. This method produces 1,3-cyclohexanedicarboxylic acid with a high cis content (approximately 80%) [7] [2].
The effectiveness of ruthenium catalysts is notably enhanced by the presence of water, which serves as a promoter by counteracting inhibitory effects and facilitating hydrogen activation [2]. This water-promotion effect is particularly pronounced in ruthenium systems compared to other metal catalysts [2].
Catalyst | Conditions | Yield | Isomer Ratio (cis:trans) |
---|---|---|---|
5% Rh/Al₂O₃ | 25°C, 50 psi H₂, MeOH/AcOH | >95% | Not specified |
PtO₂ | 25°C, 50 psi H₂, AcOH | 95% | High cis selectivity |
10% Pd/C | 150°C, 3.5 MPa H₂, H₂O | 99% | Not specified |
5% Ru/C | 100-120°C, 2 MPa H₂, H₂O | High | 80:20 (cis:trans) |
Enzymatic desymmetrization represents an elegant approach for the synthesis of enantiomerically pure 1,3-cyclohexanedicarboxylic acid derivatives [3] [13]. This methodology exploits the inherent symmetry of meso-diesters derived from cis-1,3-cyclohexanedicarboxylic acid, enabling the selective hydrolysis of one ester group to generate optically active monoesters [3] [16].
Pig liver esterase (PLE) has emerged as a particularly effective biocatalyst for the desymmetrization of cis-1,3-cyclohexanedicarboxylic acid diesters [13] [19]. The enzyme demonstrates remarkable ability to differentiate between the enantiotopic ester groups within the meso substrate, selectively hydrolyzing one ester moiety to generate the corresponding monoester with high enantioselectivity [19] [31].
The mechanism of PLE-catalyzed desymmetrization involves the formation of an enzyme-substrate complex in which the substrate adopts a specific conformation within the enzyme's active site [19] [34]. The chiral environment of the enzyme's active site, featuring a catalytic triad of serine, histidine, and glutamic acid residues, facilitates the selective hydrolysis of one ester group over the other [19] [34]. This selectivity arises from the differential binding of the substrate's enantiotopic ester groups within the enzyme's active site [31] [34].
In a representative procedure, the meso-diester of cis-1,3-cyclohexanedicarboxylic acid is subjected to enzymatic hydrolysis using PLE in a buffered aqueous medium [13] [31]. This process typically yields the corresponding (S)-monoacid with excellent enantioselectivity (>94% enantiomeric excess) and high overall yield (>80%) [3] [13].
While PLE has been extensively studied for the desymmetrization of cis-1,3-cyclohexanedicarboxylic acid diesters, other lipases have also demonstrated utility in this transformation [9] [16]. For instance, Aspergillus oryzae lipase has been employed for the desymmetrization of meso-diesters, providing access to the (R)-monoacid with high enantioselectivity [16] [9].
The choice of lipase significantly influences both the enantioselectivity and the absolute configuration of the resulting monoester [9] [31]. This enzyme-dependent stereoselectivity provides a versatile platform for accessing either enantiomer of the monoester through judicious selection of the biocatalyst [3] [16].
The enzymatic desymmetrization of cis-1,3-cyclohexanedicarboxylic acid diesters has found significant application in the asymmetric synthesis of complex molecules [13] [16]. For example, this methodology has been employed in the synthesis of oseltamivir phosphate (Tamiflu), where the enzymatic desymmetrization of a meso-diester serves as a key step in establishing the molecule's stereochemistry [13] [16].
In this synthetic route, the enzymatic hydrolysis of the meso-diester generates an enantiomerically enriched monoester, which is subsequently transformed through a series of reactions including Curtius degradation and base-catalyzed decarboxylative elimination [16]. This approach provides access to oseltamivir phosphate with high overall yield (approximately 30%) and excellent stereochemical control [13] [16].
Enzyme | Substrate | Product | Enantiomeric Excess | Yield |
---|---|---|---|---|
Pig Liver Esterase | cis-1,3-CHDA diester | (S)-monoacid | >94% | >80% |
Aspergillus oryzae lipase | cis-1,3-CHDA diester | (R)-monoacid | >94% | High |
Recombinant PLE | meso-diester | (S)-monoacid | >99.5% | High |
Anhydride-mediated cyclization represents another valuable synthetic approach for the preparation of 1,3-cyclohexanedicarboxylic acid derivatives [4] [10]. This methodology involves the formation of cyclic anhydrides as key intermediates, which can subsequently be transformed into various derivatives of 1,3-cyclohexanedicarboxylic acid [10] [14].
The direct formation of cyclic anhydrides from 1,3-cyclohexanedicarboxylic acid can be achieved through dehydration reactions using various dehydrating agents [10] [14]. Traditional dehydrating agents such as acetic anhydride and sodium acetate have been employed for this transformation, though they often require elevated temperatures and extended reaction times [10].
More recently, triphenylphosphine oxide in combination with oxalyl chloride has emerged as an efficient system for the synthesis of cyclic anhydrides from dicarboxylic acids [14]. This protocol operates under mild and neutral conditions, providing high yields of the corresponding anhydrides [14]. The reaction proceeds through the formation of a reactive intermediate (triphenylchlorophosphonium salt), which facilitates the dehydration process [14].
Cyclic anhydrides derived from 1,3-cyclohexanedicarboxylic acid serve as versatile intermediates for further functionalization [10] [20]. The anhydride moiety can undergo ring-opening reactions with various nucleophiles, including amines, alcohols, and organometallic reagents, providing access to a diverse array of 1,3-cyclohexanedicarboxylic acid derivatives [10] [14].
For instance, the reaction of cyclic anhydrides with primary amines generates the corresponding amic acids, which can be further cyclized to form imides [10]. This transformation has found application in the synthesis of various bioactive compounds and advanced materials [10]. Similarly, the reaction of cyclic anhydrides with alcohols yields the corresponding monoesters, which serve as valuable synthetic intermediates [14] [20].
Radical-mediated processes have also been developed for the cyclization of 1,3-cyclohexanedicarboxylic acid derivatives [10] [20]. For example, ammonium persulfate–dimethyl sulfoxide (APS–DMSO) has been employed as an efficient dehydrating reagent for the one-pot synthesis of cyclic imides from primary amines and cyclic anhydrides [10]. This protocol operates through a radical mechanism involving DMSO and provides high yields of the corresponding imides [10].
The radical-mediated cyclization approach offers several advantages, including mild reaction conditions, high functional group tolerance, and operational simplicity [10] [20]. These features make it particularly suitable for the synthesis of complex molecules containing the 1,3-cyclohexanedicarboxylic acid scaffold [10].
Dehydrating Agent | Conditions | Product | Yield |
---|---|---|---|
Acetic anhydride/NaOAc | Elevated temperature | Cyclic anhydride | Moderate |
Triphenylphosphine oxide/oxalyl chloride | Mild, neutral conditions | Cyclic anhydride | High |
APS-DMSO | Radical conditions | Cyclic imide | High |
Palladium-copper catalyzed reduction processes represent an emerging approach for the synthesis and functionalization of 1,3-cyclohexanedicarboxylic acid derivatives [5] [15]. These methodologies leverage the synergistic activity of palladium and copper catalysts to facilitate various transformations, including decarboxylative coupling reactions and reduction processes [15] [21].
Decarboxylative coupling reactions catalyzed by palladium and copper have emerged as powerful tools for the functionalization of carboxylic acids, including 1,3-cyclohexanedicarboxylic acid [21] [22]. These transformations proceed through the extrusion of carbon dioxide from metal carboxylates, generating organometallic species that can participate in various coupling reactions [21] [25].
The mechanism of palladium-copper catalyzed decarboxylative coupling typically involves the formation of a copper carboxylate, followed by decarboxylation to generate an organocuprate species [22]. This species then undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the coupled product [22] [25]. This dual-catalyst approach circumvents the need for stoichiometric organometallic reagents, offering a more sustainable and atom-economical route to functionalized derivatives [22].
Copper catalysts play a crucial role in the decarboxylation of dicarboxylic acids, including 1,3-cyclohexanedicarboxylic acid [23] [25]. Copper(I) salts, such as copper(I) oxide, have demonstrated particular efficacy in promoting the decarboxylation of vinylic dicarboxylic acids [23]. This transformation proceeds under relatively mild conditions and provides high yields of the decarboxylated products [23].
The mechanism of copper-catalyzed decarboxylation involves the coordination of the copper catalyst to the carboxylate group, followed by the extrusion of carbon dioxide to generate an organocuprate intermediate [23] [25]. This intermediate can then undergo various transformations, including protonation to form the corresponding hydrocarbon or further functionalization through coupling reactions [23].
The synergistic activity of palladium and copper catalysts has been exploited for various transformations of 1,3-cyclohexanedicarboxylic acid derivatives [15] [22]. For instance, palladium-copper catalyzed decarboxylative cross-coupling reactions have been developed for the functionalization of carboxylic acids with various coupling partners, including aryl halides and alkynyl compounds [21] [22].
These transformations typically employ a system catalytic in both palladium and copper, with the copper catalyst facilitating decarboxylation and the palladium catalyst mediating the subsequent coupling reaction [22] [25]. This dual-catalyst approach enables the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, providing access to a diverse array of functionalized derivatives [21] [22].
Catalyst System | Transformation | Conditions | Yield |
---|---|---|---|
Pd(II)/Cu(I) | Decarboxylative cross-coupling | Mild | High |
Cu(I) oxide | Decarboxylation | Moderate temperature | High |
Pd(II)/Cu(I) | Decarboxylative functionalization | Mild to moderate | Variable |
Irritant